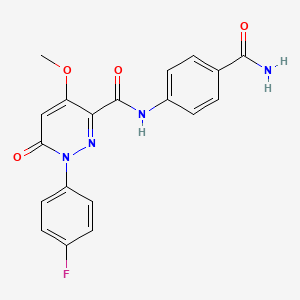

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" is a structurally complex molecule that may have potential biological activities, similar to the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related compounds with similar functional groups and structural motifs, such as carboxamide, methoxy, and fluorophenyl groups, which are known to influence the biological activity of molecules.

Synthesis Analysis

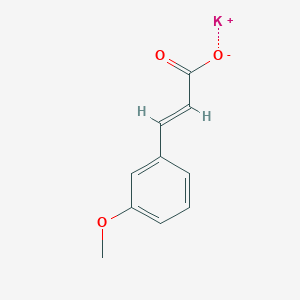

The synthesis of related compounds involves multi-step reactions starting with substituted benzene or pyridazine derivatives. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of related compounds typically involves the formation of carboxamide bonds and the introduction of substituents like methoxy groups through condensation reactions .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined through crystallography, revealing the importance of hydrogen bonding and atom-atom contacts in the crystal packing . These structural analyses are crucial for understanding the conformation and potential interaction sites of the molecules, which can influence their biological activity.

Chemical Reactions Analysis

The compounds discussed in the papers are likely to undergo chemical reactions typical for their functional groups. For example, the carboxamide group can participate in hydrogen bonding and nucleophilic acyl substitution reactions. The methoxy group can be involved in electrophilic aromatic substitution reactions, and the fluorophenyl group can affect the reactivity of the benzene ring due to the electron-withdrawing nature of the fluorine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. The presence of strong and weak hydrogen bonds, as well as the contributions of different atom-atom contacts, can affect properties such as solubility, melting point, and stability. The crystal structure analysis provides insights into these properties by revealing the molecular packing and intermolecular interactions . The biological activity, such as antitumor or antiproliferative effects, is also a critical chemical property, and the compounds in the papers have shown inhibitory activity against certain cancer cell lines .

Aplicaciones Científicas De Investigación

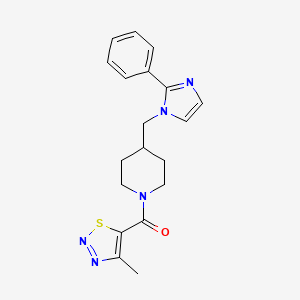

Selective Kinase Inhibition

Research on compounds structurally related to "N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" often explores their potential as selective kinase inhibitors. For instance, the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily highlights the role of such compounds in targeting specific enzymatic pathways involved in cancer and other diseases, demonstrating their therapeutic potential (G. M. Schroeder et al., 2009).

Antimicrobial and Antifungal Activities

Several studies investigate the antimicrobial and antifungal activities of related compounds. For example, the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives showcase the chemical versatility of such compounds in combating microbial infections (M. Ahsan et al., 2016).

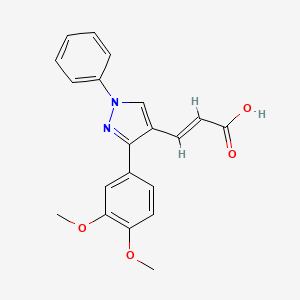

Cytotoxicity Against Cancer Cell Lines

Compounds within this structural family are also evaluated for their cytotoxicity against various cancer cell lines, indicating their potential use in developing new cancer therapies. Research into the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, for instance, examines their effectiveness against specific cell lines, offering insights into their mechanistic actions and potential therapeutic applications (Ashraf S. Hassan et al., 2014).

Development of Chemosensors

The creation of chemosensors for detecting specific ions or molecules is another area of research. A study on the development of a phenoxazine-based fluorescent chemosensor for the dual-channel detection of Cd2+ and CN− ions exemplifies the applicability of related compounds in environmental monitoring and biomedical diagnostics (P. Ravichandiran et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Finally, the synthesis of novel heterocyclic compounds with potential biological activities represents a broad area of research. Studies in this domain focus on creating new molecules that can serve as building blocks for further pharmaceutical development or as tools for studying biological systems (E. B. Nikolaenkova et al., 2019).

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4/c1-28-15-10-16(25)24(14-8-4-12(20)5-9-14)23-17(15)19(27)22-13-6-2-11(3-7-13)18(21)26/h2-10H,1H3,(H2,21,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHYHIMEERFWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)

![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)

![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)